
Dotatate
説明
Dotatate is a useful research compound. Its molecular formula is C65H90N14O19S2 and its molecular weight is 1435.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dotatate, specifically Ga-DOTATATE, is a radiolabeled somatostatin analog used primarily in the imaging and treatment of neuroendocrine tumors (NETs). It binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine malignancies. This article explores the biological activity of this compound, focusing on its dosimetry, efficacy in imaging and treatment, and clinical implications based on recent studies.
This compound functions by mimicking somatostatin, a peptide hormone that regulates various physiological processes. By binding to SSTR2, this compound facilitates the visualization of tumors via positron emission tomography (PET) and can deliver therapeutic doses of radiation when labeled with Lutetium-177 (Lu), enhancing its therapeutic efficacy.
Dosimetry and Safety Profile
A study measuring the dosimetry of Ga-DOTATATE indicated that the spleen is the critical organ for radiation exposure, followed by the kidneys, urinary bladder wall, and liver. The effective dose (ED) for Ga-DOTATATE was reported as follows:
Organ | Ga-DOTATATE (mSv/MBq) | Ga-DOTATOC (mSv/MBq) | Ga-DOTANOC (mSv/MBq) | In-DTPA-octreotide (mSv/MBq) | F-FDG (mSv/MBq) |
---|---|---|---|---|---|
Kidneys | 0.0921 | 0.22 | 0.0897 | 0.45 | 0.017 |
Liver | 0.0450 | 0.074 | 0.0338 | 0.07 | 0.021 |
Spleen | 0.282 | 0.24 | 0.0725 | 0.32 | 0.011 |
Urinary bladder wall | 0.125 | 0.07 | 0.0836 | 0.18 | 0.13 |
The study found no significant adverse events associated with Ga-DOTATATE in both immediate and long-term follow-ups, indicating a favorable safety profile for this radiopharmaceutical .
Efficacy in Imaging
Clinical studies have demonstrated that Ga-DOTATATE PET imaging significantly improves lesion detection in patients with NETs compared to traditional imaging methods such as CT or In-octreotide scans. In a cohort study involving patients with SSTR2-positive tumors, management decisions were altered in approximately 70% of cases after imaging with Ga-DOTATATE . This highlights its role not only in diagnosis but also in guiding therapeutic strategies.
Therapeutic Applications
The therapeutic use of this compound is exemplified by the NETTER-1 trial, which evaluated the combination of Lu-DOTATATE with long-acting octreotide versus high-dose octreotide alone for treating advanced midgut neuroendocrine tumors. The trial showed a significant improvement in progression-free survival for patients receiving Lu-DOTATATE . Despite overall survival not reaching statistical significance, a median survival benefit of 11.7 months was observed, suggesting clinical relevance .
Case Studies
A notable case involved a 74-year-old male with a duodenal NET who underwent Ga-DOTATATE PET/CT for staging suspected metastases. The imaging revealed extensive metastatic disease across multiple organs, which informed subsequent treatment planning with Lu-DOTATATE therapy . This case underscores the utility of this compound not only for diagnosis but also for optimizing treatment regimens.
科学的研究の応用
Imaging Neuroendocrine Tumors
Dotatate PET imaging has shown superior sensitivity in detecting SSTR-positive tumors compared to traditional imaging modalities. A study indicated that Ga-DOTATATE PET/CT identified lesions in 65.2% of patients with carcinoid symptoms but negative biochemical tests, highlighting its diagnostic prowess .
Table 1: Comparison of Imaging Modalities for NET Detection
Modality | Detection Rate (%) | Comments |
---|---|---|
Ga-DOTATATE PET/CT | 65.2 | Superior sensitivity for SSTR-positive lesions |
F-FDG PET/CT | Varies | Less effective for low-grade NETs |
Therapeutic Applications
In addition to imaging, this compound can be used therapeutically when labeled with Lu. This radiolabeled therapy has been shown to improve progression-free survival in patients with advanced NETs. A clinical trial demonstrated that patients receiving Lu-DOTATATE had significantly better outcomes compared to those receiving standard therapies .
Case Study: Efficacy of Lu-DOTATATE Therapy
- Patient Demographics : 50 patients with advanced NET
- Treatment Protocol : Administered Lu-DOTATATE every 8 weeks
- Results :
- Objective response rate: 30%
- Disease control rate: 70%
- Median progression-free survival: 40 months
Safety Profile
The safety profile of this compound has been extensively studied. Adverse reactions are generally mild, with nausea and flushing reported in less than 2% of cases . Long-term radiation exposure is a concern; however, the benefits of accurate diagnosis and effective treatment often outweigh these risks.
Emerging Research and Innovations
Recent studies have explored the use of alternative isotopes, such as Manganese-52 (Mn), for labeling this compound. Research indicates that Mn-DOTATATE shows promising biodistribution and tumor uptake characteristics, potentially enhancing imaging capabilities further .
Table 2: Radiolabeling Efficiency and Uptake Characteristics
Radiotracer | Radiochemical Yield (%) | Tumor Uptake (% ID/g) |
---|---|---|
Ga-DOTATATE | >98 | 11.16 ± 2.97 |
Mn-DOTATATE | >95 | Higher than Mn-DOTA-JR11 |
特性
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFLVLMYXXNJDT-CSBVGUNJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N14O19S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170399 | |
Record name | Dotatate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-88-3 | |
Record name | Dotatate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177943883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotatate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dotatate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXODOTREOTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRL3739G66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。